Sitaxentan sodium
Overview
Description
Sitaxentan sodium, also known as TBC-11251, is a potent and highly selective endothelin A (ETA) receptor antagonist . It was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008 .
Molecular Structure Analysis
The molecular formula of Sitaxentan sodium is C18H14ClN2NaO6S2 . It has a molecular weight of 476.9 g/mol . The IUPAC name is sodium; (4-chloro-3-methyl-1,2-oxazol-5-yl)- [2- [2- (6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide .Chemical Reactions Analysis
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance .Physical And Chemical Properties Analysis
Sitaxentan sodium is a solid compound . It has a solubility of ≥23.84 mg/mL in DMSO, ≥24.5 mg/mL in EtOH, and ≥45.3 mg/mL in H2O .Scientific Research Applications
Pulmonary Arterial Hypertension (PAH)
Sitaxentan sodium, a selective endothelin receptor antagonist, demonstrated efficacy in managing moderate to severe PAH across several clinical trials. Studies highlighted its potential in improving exercise capacity, functional class, and hemodynamics in PAH patients. The STRIDE-1, -2, and -4 trials, for instance, revealed significant improvements in the 6-minute walk distance (6MWD) and New York Heart Association (NYHA)/WHO functional class among sitaxentan-treated patients compared to placebo recipients. These benefits were observed over periods up to 2 years, underscoring sitaxentan's long-term tolerability and effectiveness in PAH management (Scott, 2007).
Interaction with Sildenafil
Research also explored sitaxentan's effects on sildenafil pharmacokinetics and pharmacodynamics, revealing a slight increase in sildenafil exposure when co-administered with sitaxentan. Despite this interaction, changes in blood pressure were not clinically significant, indicating that sildenafil dosage adjustments might not be necessary when used alongside sitaxentan (Stavros et al., 2010).
Hepatic Safety Concerns
While sitaxentan showed promise in PAH treatment, concerns regarding hepatic safety emerged. Case reports highlighted instances of severe liver toxicity, leading to a reevaluation of its risk-benefit profile. These reports contributed to the global withdrawal of sitaxentan, emphasizing the need for careful monitoring and evaluation of potential hepatic side effects during therapy (Lavelle et al., 2009).
Potential in Pre-eclampsia
The utility of sitaxentan and other endothelin receptor antagonists (ERAs) has been explored in contexts beyond PAH, such as pre-eclampsia. This extension into other areas signifies the broad potential of ERAs in treating conditions associated with endothelin dysregulation, though further research is necessary to fully understand their applicability and safety in such conditions (van de Velde et al., 2019).
Safety And Hazards
Future Directions
Sitaxentan was investigated for use in pulmonary hypertension, connective tissue diseases, hypertension, and congestive heart failure . Future studies with sitaxentan will focus on patients with PAH associated with collagen vascular disease and will evaluate combined sitaxentan and sildenafil therapy .
properties
IUPAC Name |
sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7H,6,8H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNUYUCUYPIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN2NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sitaxentan sodium | |
CAS RN |
210421-74-2 | |
Record name | Sitaxentan sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210421742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiophenesulfonamide, N-(4-chloro-3-methyl-5-isoxazolyl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAXENTAN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V9JH46E20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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